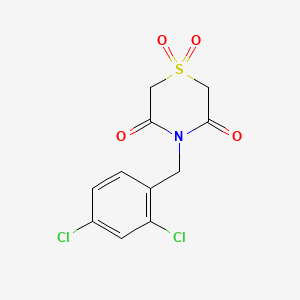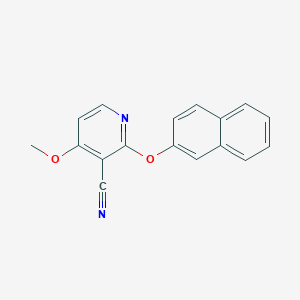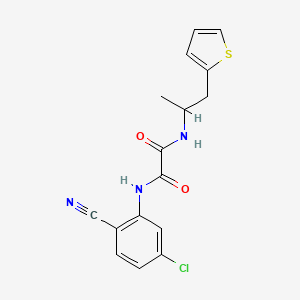![molecular formula C22H20ClN7O2 B2822794 (3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920204-42-8](/img/structure/B2822794.png)
(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a phenyl ring, a methoxy group, a triazolo-pyrimidine ring, and a piperazine ring. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using multistep synthetic routes . For example, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring structure is a common feature in many pharmaceuticals and biologically active compounds .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of various derivatives, including a compound structurally related to the chemical , and evaluated their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Research by Mallikarjuna et al. (2014) focused on the synthesis of derivatives structurally similar to the specified chemical, assessing their anticancer and antituberculosis properties. Some of these compounds showed significant activity against both cancer cells and tuberculosis (Mallikarjuna et al., 2014).
Antimicrobial Activity of New Pyridine Derivatives
Patel et al. (2011) synthesized new pyridine derivatives, including compounds structurally related to the specified chemical, and tested their antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Biological and Antioxidant Activity Studies
A study by Gilava et al. (2020) involved the synthesis of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This study indicates the potential for biological applications of compounds similar to the specified chemical (Gilava et al., 2020).
Crystal and Biological Activity Analysis
Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a compound closely related to the specified chemical, also noting its moderate anticancer activity (Lu Jiu-fu et al., 2015).
Synthesis and Evaluation of Anticonvulsant Drugs
Georges et al. (1989) conducted a study on the crystal structures of anticonvulsant compounds, including those structurally similar to the specified chemical. The study provided insights into the structural and electronic properties of these compounds (Georges et al., 1989).
properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-18-7-5-17(6-8-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-3-2-4-16(23)13-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLGRZXWSOOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

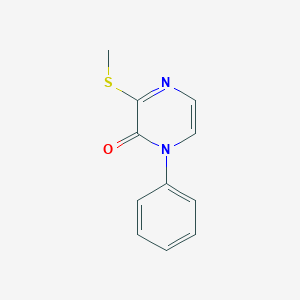
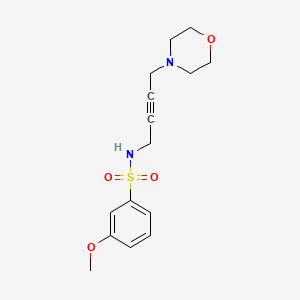
![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)
![3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide](/img/structure/B2822715.png)
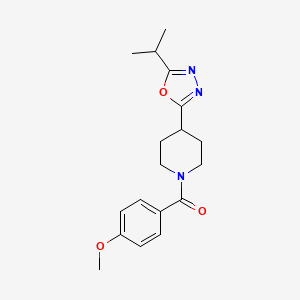
![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
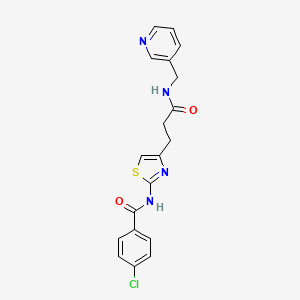
![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)
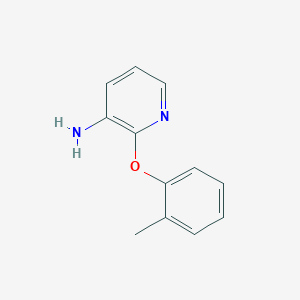
![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)
